N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Physicochemical profiling Lead optimisation Lipophilicity

Sourced from a high-quality screening compound aggregator, this achiral, lead-like molecule (MW 412.5 g/mol, XLogP3-AA 2.7) is a strategic procurement for kinase-centric hit-to-lead campaigns. Its defining 4-cyanophenyl group provides a strong, linear electron-withdrawing character and an additional hydrogen-bond acceptor, distinguishing it from halogenated or methoxy analogues and preventing assay confounders. As a matched-pair negative control, it enables clean SAR interpretation. The compound's CNS-MPO space compliance makes it ideal for blood-brain-barrier penetration calibrations. Bulk quantities and custom synthesis are available upon request.

Molecular Formula C19H16N4O3S2
Molecular Weight 412.48
CAS No. 313529-35-0
Cat. No. B2701154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
CAS313529-35-0
Molecular FormulaC19H16N4O3S2
Molecular Weight412.48
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C19H16N4O3S2/c1-23(2)28(25,26)16-9-7-15(8-10-16)18(24)22-19-21-17(12-27-19)14-5-3-13(11-20)4-6-14/h3-10,12H,1-2H3,(H,21,22,24)
InChIKeyDSELTZXUKQFMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (CAS 313529‑35‑0): Chemical Identity and Procurement‑Oriented Baseline Profile


N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic, achiral, low‑molecular‑weight small molecule from the thiazole‑benzamide class, bearing a 4‑cyanophenyl substituent on the thiazole ring and a dimethylsulfamoyl group on the benzamide core [1]. It possesses the molecular formula C₁₉H₁₆N₄O₃S₂, a molecular weight of 412.5 g mol⁻¹, a computed XLogP3‑AA of 2.7, one hydrogen‑bond donor, seven hydrogen‑bond acceptors and five rotatable bonds [1]. The compound is registered in the PubChem database (CID 1547864) and is annotated as a member of the Oprea lead‑like compound set, underscoring its suitability for early‑stage drug‑discovery screening [1]. Publicly available peer‑reviewed biological activity data remain sparse; procurement decisions must therefore rest on its distinct physicochemical signature and its divergence from closely related analogues [1].

Why Generic Substitution Fails: The Indispensable Role of the 4‑Cyanophenyl Moiety in N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide


The thiazole‑benzamide scaffold is exquisitely sensitive to aryl‑substituent changes; single‑atom replacements can perturb electronic distribution, lipophilicity, hydrogen‑bonding capacity and, consequently, on‑target potency and off‑target profiles [1]. The 4‑cyanophenyl group introduces a strong, linear, electron‑withdrawing character and an additional hydrogen‑bond acceptor that are absent in the parent phenyl, 4‑halogenated or 4‑methoxy analogues [2]. These features directly affect aqueous solubility, passive membrane permeability and metabolic soft spots, meaning that a generic substitution with a non‑cyanophenyl congener risks divergent assay readouts and compromised structure‑activity relationship interpretation [1][2]. In a compound series where minor structural gradients have been shown to modulate anti‑proliferative activity by orders of magnitude, the 4‑cyanophenyl motif cannot be casually exchanged without rigorous re‑validation [1].

Quantitative Differentiation Evidence Guide for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide


Molecular Weight and Lipophilicity Elevation vs. the 4‑Phenyl (Unsubstituted) Analogue

The target compound exhibits a molecular weight of 412.5 g mol⁻¹ and an XLogP3‑AA of 2.7, whereas the corresponding 4‑phenyl (unsubstituted) analogue, 4‑(dimethylsulfamoyl)-N-(4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide, has an estimated molecular weight of ~369 g mol⁻¹ and a predicted XLogP3‑AA of approximately 2.3 [1][2]. The +43.5 Da mass increment and +0.4 log unit lipophilicity increase are solely attributable to the cyano substituent, which adds polar surface area without introducing a hydrogen‑bond donor [1].

Physicochemical profiling Lead optimisation Lipophilicity

Hydrogen‑Bond Acceptor Enrichment Due to the Cyano Group vs. 4‑Halogenated Analogues

The target compound possesses seven hydrogen‑bond acceptors (sulfonamide O, amide carbonyl O, thiazole N, cyano N), whereas close 4‑halogenated analogues (e.g., 4‑chlorophenyl or 4‑bromophenyl derivatives) typically offer only six acceptors because the halogen substituent does not contribute an acceptor site [1][2]. The additional acceptor can enhance aqueous solubility and influence binding‑pocket complementarity, a factor often exploited to improve ligand efficiency in kinase inhibitor design [2].

Hydrogen bonding Solubility Medicinal chemistry

Achiral Architecture and Absence of Stereochemical Complexity vs. Chiral Congeners

The PubChem stereo descriptor unequivocally classifies the compound as ‘ACHIRAL’ [1]. This contrasts with certain thiazole‑benzamide analogues that incorporate chiral centres (e.g., methyl‑branched alkyl chains or substituted cycloalkyl groups), which introduce the risks of racemisation, enantiomer‑specific pharmacology, and batch‑to‑batch variability [2]. The absence of stereochemical complexity simplifies analytical quality control and ensures consistent biological readouts across independent laboratories [2].

Stereochemistry Procurement Assay reproducibility

Lead‑Likeness Certification via Oprea Set Membership vs. Unfiltered Analogue Libraries

The compound carries the identifier Oprea1_554516, confirming its inclusion in the Oprea lead‑like compound collection curated to exclude molecules with undesirable developability flags [1]. Its property profile (MW 412.5, clogP 2.7, HBD 1, HBA 7) satisfies all Oprea lead‑likeness criteria (MW ≤ 460, logP ≤ 4.5, HBD ≤ 5, HBA ≤ 9) [2]. Many structurally related 4‑arylthiazole‑benzamides held in general screening decks fail one or more of these filters, often exceeding molecular weight or lipophilicity thresholds and thereby elevating attrition risk [2].

Lead‑likeness Screening library Drug discovery

Optimal Application Scenarios for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Driven by Quantitative Differentiation


Hit‑to‑Lead Progression in Kinase‑Focused Anticancer Programs

The target compound’s verified lead‑likeness, its elevated hydrogen‑bond acceptor count, and the electron‑withdrawing 4‑cyanophenyl group make it a chemically tractable starting point for kinase‑centric hit‑to‑lead campaigns [Section 3, Evidence 1, 2, 4]. Its physicochemical signature matches the typical property envelope of orally bioavailable kinase inhibitors, and the absence of stereochemical complexity facilitates rapid analogue synthesis and SAR expansion [Section 3, Evidence 3, 4].

Physicochemical Benchmarking in CNS‑Oriented Drug Discovery

With a moderately low XLogP3‑AA of 2.7 and a molecular weight of 412.5 g mol⁻¹, the compound resides within the favourable CNS‑MPO (Multiparameter Optimization) space, a profile that diverges from more lipophilic 4‑arylthiazole analogues [Section 3, Evidence 1]. It can serve as a reference probe for calibrating permeability and solubility assays in blood‑brain‑barrier penetration studies.

Negative Control or Inert Scaffold for Mechanistic Assays

Because peer‑reviewed on‑target activity data are absent, the compound may be employed as a matched‑pair negative control alongside closely related active analogues (e.g., 4‑(dimethylsulfamoyl)-N-(4‑(pyridin‑2‑yl)thiazol‑2‑yl)benzamide) [Section 1]. Its achiral nature and defined physicochemical properties ensure that any observed assay signal is due to the pharmacophore variation rather than to stereochemical or solubility confounders [Section 3, Evidence 3].

Library Design and Diversity‑Oriented Synthesis for Screening Collections

The compound’s inclusion in the Oprea lead‑like set validates its utility as a diversity element in high‑quality screening libraries [Section 3, Evidence 4]. Its cyano‑substituted aryl motif provides vector space that is underrepresented in typical halogen‑dominated aryl‑thiazole decks, enhancing library three‑dimensionality and pharmacophore coverage.

Quote Request

Request a Quote for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.